2,2,2-Trifluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone
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Overview
Description
2,2,2-Trifluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone is a fluorinated organic compound characterized by its trifluoromethyl group and a phenyl ring substituted with a tetrafluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone typically involves the following steps:
Formation of the Tetrafluoroethoxy Group: This can be achieved by reacting 2,2,2-trifluoroethanol with a suitable electrophile under controlled conditions.
Phenyl Ring Substitution: The phenyl ring is then substituted with the tetrafluoroethoxy group through a nucleophilic aromatic substitution reaction.
Introduction of the Trifluoromethyl Group: Finally, the trifluoromethyl group is introduced using reagents such as trifluoromethylating agents.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group or the phenyl ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium hydride (NaH) and various alkyl halides are employed.
Major Products Formed:
Oxidation Products: Trifluoromethyl carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex fluorinated molecules. Its unique structure makes it valuable in the development of new materials with enhanced chemical and physical properties.
Biology: In biological research, 2,2,2-Trifluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone is used as a probe to study enzyme mechanisms and interactions with biological macromolecules. Its fluorinated nature allows for better tracking and imaging in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its resistance to degradation and high thermal stability make it suitable for use in harsh environments.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological responses. The exact molecular targets and pathways depend on the context of its application, whether in biological research, medicine, or industry.
Comparison with Similar Compounds
2,2,2-Trifluoroethanol: A simpler fluorinated alcohol.
1,1,1,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane: A related compound with a similar structure.
1,1,1-Trifluoro-2-[(2,2,2-trifluoroethoxy)methoxy]ethane: Another fluorinated compound with a methoxy group.
Uniqueness: 2,2,2-Trifluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone stands out due to its combination of trifluoromethyl and tetrafluoroethoxy groups on the phenyl ring, which provides unique chemical and physical properties not found in the simpler fluorinated compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential for future applications
Properties
IUPAC Name |
2,2,2-trifluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F7O2/c11-8(12)10(16,17)19-6-4-2-1-3-5(6)7(18)9(13,14)15/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVZXUQPPHSFAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(F)(F)F)OC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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